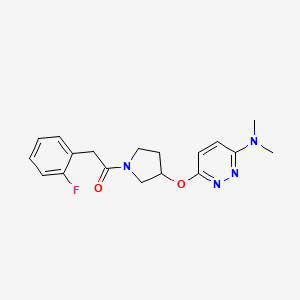
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound with significant potential in pharmacology. The compound features a pyridazine ring , a pyrrolidine ring , and an ethanone moiety , which contribute to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
The molecular formula of the compound is C16H20N4O2, with a molecular weight of 304.36 g/mol. The structure includes functional groups that suggest interactions with various biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 2034503-98-3 |
The compound's mechanism of action involves interaction with specific receptors and enzymes within biological systems. The pyridazine ring has been shown to modulate the activity of various molecular targets, potentially leading to therapeutic effects. Its role as a potassium channel opener suggests implications in cardiovascular health and neurological functions.
Anticancer Properties
Recent studies indicate that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives containing pyridazine and pyrrolidine rings have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors . The mechanism may involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.
Neuroprotective Effects
The presence of the dimethylamino group in the structure suggests potential neuroprotective properties. Compounds with similar configurations have shown promise in models of neurodegenerative diseases by enhancing neuronal survival and reducing oxidative stress. This aligns with findings that highlight the antioxidant capabilities of pyridazine derivatives.
Cardiovascular Effects
As a potassium channel opener, this compound may influence cardiovascular functions by promoting vasodilation and improving blood flow. Research into related compounds has shown that modulation of potassium channels can lead to beneficial effects in conditions like hypertension and heart failure .
Case Studies
- Cytotoxicity in Cancer Models : In vitro studies using FaDu hypopharyngeal tumor cells revealed that similar compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin, suggesting enhanced efficacy due to structural features that promote binding to target proteins .
- Neuroprotection in Animal Models : Experimental models assessing the neuroprotective effects of pyridazine derivatives showed reduced neuronal death in response to oxidative stressors, indicating potential applications for treating neurodegenerative diseases such as Alzheimer's.
属性
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-22(2)16-7-8-17(21-20-16)25-14-9-10-23(12-14)18(24)11-13-5-3-4-6-15(13)19/h3-8,14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHOZYPLJQJUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













